molecular formula C17H21N5O2S2 B12590478 2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide

2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B12590478
M. Wt: 391.5 g/mol
InChI Key: SFJQTMZKVRMKPK-UHFFFAOYSA-N
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Description

2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a triazole ring, a furan ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole and thiazole intermediates, which are then coupled through a sulfanyl linkage.

    Preparation of Triazole Intermediate: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Preparation of Thiazole Intermediate: The thiazole ring is typically synthesized through a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Coupling Reaction: The final step involves coupling the triazole and thiazole intermediates through a sulfanyl linkage using reagents such as thiols and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole or thiazole rings.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles such as amines or alkoxides replace the sulfur atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, alkoxides, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole or thiazole derivatives.

    Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Pharmaceuticals: It can be used as a lead compound in the development of new pharmaceuticals targeting various diseases.

    Materials Science: The compound’s stability and reactivity make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It can be used in biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
  • 2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
  • 2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide

Uniqueness

The uniqueness of 2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H21N5O2S2

Molecular Weight

391.5 g/mol

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H21N5O2S2/c1-5-22-14(11-7-6-8-24-11)20-21-16(22)26-10-13(23)19-15-18-12(9-25-15)17(2,3)4/h6-9H,5,10H2,1-4H3,(H,18,19,23)

InChI Key

SFJQTMZKVRMKPK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC(=CS2)C(C)(C)C)C3=CC=CO3

Origin of Product

United States

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